
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic option for these cancers.
Wirkmechanismus
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide binds selectively to the hydrophobic groove of BCL-2, disrupting the interaction between BCL-2 and pro-apoptotic proteins, such as BIM, and inducing apoptosis in cancer cells. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a high affinity for BCL-2, with a Ki value of 0.01 nM, and has minimal activity against other anti-apoptotic proteins, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to induce apoptosis in cancer cells, leading to tumor regression and improved clinical outcomes in patients. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has also been shown to have minimal toxicity in normal cells, suggesting a favorable safety profile. However, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can cause tumor lysis syndrome (TLS) in some patients, particularly those with high tumor burden, requiring careful monitoring and management.
Vorteile Und Einschränkungen Für Laborexperimente
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer biology. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been used in preclinical studies to investigate the mechanism of action of BCL-2 inhibitors and to identify biomarkers of response. However, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has limitations in terms of its specificity and off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several areas of research that could be explored with 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide. These include:
1. Combination therapies: 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown promising results in combination with other therapies, such as rituximab and venetoclax. Further studies are needed to identify optimal combinations and dosing regimens.
2. Resistance mechanisms: Some patients develop resistance to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide over time. Understanding the mechanisms of resistance could lead to the development of new therapies or strategies to overcome resistance.
3. Biomarkers of response: Biomarkers of response to 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide could help identify patients who are most likely to benefit from treatment and optimize dosing regimens.
4. New indications: 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown activity in CLL, AML, and NHL. Further studies are needed to explore its potential in other cancers, such as multiple myeloma and solid tumors.
In conclusion, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a promising therapeutic option for BCL-2-dependent cancers, with a favorable safety profile and minimal toxicity in normal cells. Further research is needed to optimize its use in clinical practice and to explore its potential in other cancers.
Synthesemethoden
The synthesis of 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves several steps, including the preparation of the imidazole precursor, the coupling of the thiol group, and the final coupling of the tolylacetamide group. The starting materials for the synthesis are commercially available and the reactions are carried out under standard conditions. The final product is obtained as a white powder with a high purity.
Wissenschaftliche Forschungsanwendungen
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has been extensively studied in preclinical and clinical settings. In preclinical studies, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has shown potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has demonstrated significant clinical activity in CLL, AML, and NHL patients, particularly those with BCL-2 overexpression. 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has also shown promising results in combination with other therapies, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c1-3-12-25-19(16-6-8-17(22)9-7-16)13-23-21(25)27-14-20(26)24-18-10-4-15(2)5-11-18/h3-11,13H,1,12,14H2,2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZSKFTWWYWWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

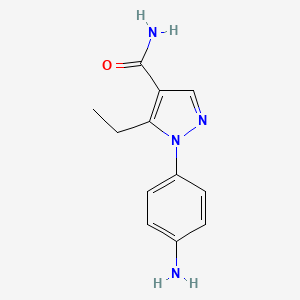
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)
![1-[4-(2-Hydroxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2459087.png)
![Diethyl 5-[[5-[2-chloroethyl(methyl)sulfamoyl]-2-methoxybenzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2459092.png)
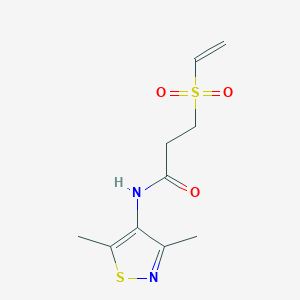
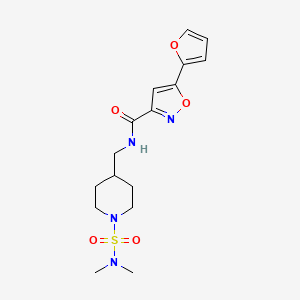
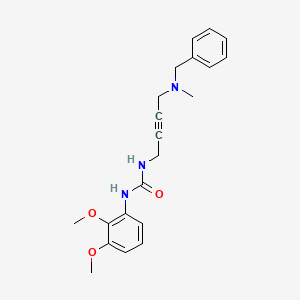
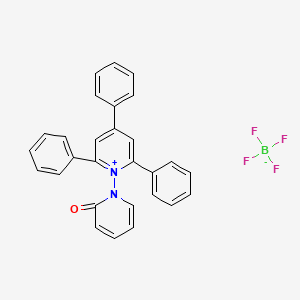
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2459098.png)
![N-[cyano(2-fluorophenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2459099.png)
